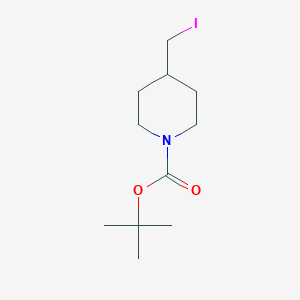

Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-(iodomethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20INO2/c1-11(2,3)15-10(14)13-6-4-9(8-12)5-7-13/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSMNYTJCWIDZAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40440148 | |

| Record name | Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145508-94-7 | |

| Record name | Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-(iodomethyl)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate

CAS Number: 145508-94-7

Abstract

This technical guide provides a comprehensive overview of tert-butyl 4-(iodomethyl)piperidine-1-carboxylate, a key building block in modern medicinal chemistry and drug development. This document details its physicochemical properties, provides a detailed experimental protocol for its synthesis from commercially available starting materials, and explores its applications in the synthesis of complex pharmaceutical agents. The content is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Introduction

This compound is a valuable bifunctional molecule incorporating a protected piperidine ring and a reactive iodomethyl group. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs due to its favorable pharmacokinetic properties.[1][2][3] The tert-butyloxycarbonyl (Boc) protecting group offers stability under a range of reaction conditions and allows for facile deprotection when required. The primary iodide serves as an excellent leaving group, making this compound an ideal electrophile for introducing the 4-(-methyl)piperidine-1-carboxylate moiety into a target molecule. This guide will serve as an in-depth resource for utilizing this versatile reagent.

Physicochemical and Safety Data

A summary of the key quantitative data for this compound is presented in Table 1. Safety and hazard information is summarized in Table 2.

Table 1: Physicochemical Properties of this compound [4]

| Property | Value |

| CAS Number | 145508-94-7 |

| Molecular Formula | C₁₁H₂₀INO₂ |

| Molecular Weight | 325.19 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)CI |

| InChI Key | RSMNYTJCWIDZAH-UHFFFAOYSA-N |

| Appearance | Not specified (often a solid or oil) |

| Storage Temperature | -20°C |

Table 2: GHS Hazard and Precautionary Statements [4]

| Category | Code | Statement |

| Hazard Statements | H315 | Causes skin irritation |

| H317 | May cause an allergic skin reaction | |

| H318 | Causes serious eye damage | |

| H335 | May cause respiratory irritation | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |

Experimental Protocols

The synthesis of this compound is typically achieved from its corresponding alcohol, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, via a two-step process involving activation of the hydroxyl group followed by nucleophilic substitution with iodide. A common method is the conversion of the alcohol to a tosylate, which is then displaced by iodide.

Synthesis of Tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate

This procedure is adapted from a general method for the tosylation of alcohols.[5]

Materials:

-

Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq)

-

Pyridine (as solvent)

-

p-Toluenesulfonyl chloride (1.0 eq)

-

Dichloromethane (DCM)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate in pyridine in a round-bottom flask and cool the solution to 0°C in an ice bath.

-

Slowly add p-toluenesulfonyl chloride to the stirred solution.

-

Allow the reaction mixture to stir at 0°C and then warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude tosylate.

-

The crude product may be purified by recrystallization or column chromatography.

Synthesis of this compound

This procedure is a standard Finkelstein reaction.

Materials:

-

Tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate (1.0 eq)

-

Sodium iodide (NaI) (excess, e.g., 3.0 eq)

-

Acetone or Dimethylformamide (DMF) (as solvent)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Rotary evaporator

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate in acetone or DMF.

-

Add an excess of sodium iodide to the solution.

-

Heat the reaction mixture to reflux and stir until the starting material is consumed, as monitored by TLC.

-

After cooling to room temperature, remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent such as DCM or EtOAc.

-

Separate the organic layer and wash it with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the desired product, this compound.

-

If necessary, purify the product by flash column chromatography.

Applications in Drug Development and Research

This compound is a versatile building block for introducing the N-Boc-4-methylpiperidine moiety. This structural unit is of significant interest in the design of novel therapeutics.

One notable application is in the synthesis of PROTACs (Proteolysis Targeting Chimeras), where the piperidine ring can serve as a component of the linker connecting a target protein binder and an E3 ligase ligand.

Furthermore, this compound is a precursor for the synthesis of more complex substituted piperidines used in the development of various pharmaceutical agents, such as inhibitors of enzymes or receptor modulators. For example, it can be used in the synthesis of intermediates for drugs like Vandetanib.[5]

Visualizations

Synthetic Pathway

The following diagram illustrates the two-step synthesis of this compound from its corresponding alcohol.

Role as a Synthetic Building Block

This diagram shows the general utility of this compound as an electrophile in a nucleophilic substitution reaction to form a new carbon-nucleophile bond.

Conclusion

This compound is a highly useful and versatile intermediate in organic synthesis, particularly within the realm of medicinal chemistry. Its straightforward preparation and the reactivity of the iodomethyl group make it an attractive building block for the synthesis of a wide array of complex molecules and potential drug candidates. This guide provides essential information for its safe and effective use in the laboratory.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | Semantic Scholar [semanticscholar.org]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C11H20INO2 | CID 10448961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. atlantis-press.com [atlantis-press.com]

Technical Guide: Physical Properties and Synthetic Applications of Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of tert-butyl 4-(iodomethyl)piperidine-1-carboxylate, detailed experimental protocols for their determination, and its applications in chemical synthesis, particularly in the development of pharmaceutically relevant compounds.

Core Physical Properties

This compound is a key building block in organic synthesis, valued for its bifunctional nature, incorporating a protected piperidine ring and a reactive iodomethyl group. Accurate knowledge of its physical properties is essential for its effective use in research and development.

Physicochemical Data

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 145508-94-7 | [1] |

| Molecular Formula | C₁₁H₂₀INO₂ | [1] |

| Molecular Weight | 325.19 g/mol | [1] |

| Appearance | Not explicitly stated, but related compounds are solids. | |

| Melting Point | No experimental data found. A related compound, tert-butyl 3-(iodomethyl)piperidine-1-carboxylate, is described as a colorless solid with a melting point of about 35-38 °C.[2] | |

| Boiling Point | No experimental data found. A predicted boiling point for tert-butyl 3-(iodomethyl)piperidine-1-carboxylate is 336.6 ± 15.0 °C.[2] | |

| Density | No experimental data found. A predicted density for tert-butyl 3-(iodomethyl)piperidine-1-carboxylate is 1.447 g/cm³.[2] | |

| Solubility | Soluble in organic solvents such as ethanol, dichloromethane, and ether.[2] | |

| Storage Conditions | Store at 2-8°C, protected from light, in a dry and well-ventilated place.[2] |

Experimental Protocols for Physical Property Determination

The following are detailed, generalized protocols for determining the key physical properties of organic compounds like this compound.

Melting Point Determination (Capillary Method)

This method is used to determine the temperature range over which a solid compound melts.[3]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Mortar and pestle (optional)

Procedure:

-

Sample Preparation: If the sample is not already a fine powder, gently grind a small amount using a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample should be 2-3 mm high.[4]

-

Apparatus Setup:

-

Mel-Temp Apparatus: Place the capillary tube into the sample holder of the apparatus. Ensure the thermometer is correctly positioned.

-

Thiele Tube: Attach the capillary tube to the thermometer using a rubber band or a small piece of tubing. The sample in the capillary should be level with the thermometer bulb. Immerse the thermometer and attached capillary in the oil of the Thiele tube.

-

-

Heating:

-

Begin heating the apparatus. For an unknown sample, a rapid heating rate can be used to determine an approximate melting range.

-

For an accurate measurement, repeat the determination with a fresh sample, heating rapidly to about 10-15°C below the approximate melting point, then reduce the heating rate to 1-2°C per minute.[3]

-

-

Observation and Recording:

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).[3]

-

A pure compound will typically have a sharp melting range of 0.5-1.5°C.

-

Boiling Point Determination (Simple Distillation Method)

This method is suitable for determining the boiling point of a liquid compound.[5][6][7][8]

Apparatus:

-

Distillation flask (round-bottom flask)

-

Condenser

-

Distillation head (still head)

-

Thermometer and adapter

-

Receiving flask

-

Heating mantle or oil bath

-

Boiling chips or a magnetic stirrer

Procedure:

-

Apparatus Assembly: Assemble the simple distillation apparatus. The distillation flask should be charged with the liquid sample (at least 5-10 mL) and a few boiling chips to ensure smooth boiling.[5][6]

-

Thermometer Placement: The thermometer should be positioned so that the top of the mercury bulb is level with the bottom of the side arm of the distillation head. This ensures the thermometer measures the temperature of the vapor that is distilling.[7][8]

-

Heating:

-

Begin heating the distillation flask gently.

-

The liquid will begin to boil, and the vapor will rise into the distillation head.

-

-

Observation and Recording:

-

Observe the temperature on the thermometer. When the vapor surrounds the thermometer bulb, the temperature will rise and then stabilize.

-

The stable temperature at which the liquid is actively distilling (condensate is forming on the thermometer bulb and dripping into the condenser) is the boiling point.[7][8]

-

Record the barometric pressure, as boiling point is pressure-dependent.[5]

-

Synthetic Applications and Logical Workflows

This compound is a versatile intermediate in organic synthesis, often used to introduce a protected piperidine moiety into a target molecule. The iodomethyl group serves as a good leaving group for nucleophilic substitution reactions.

General Synthetic Utility

The primary use of this compound involves the displacement of the iodide by a nucleophile, forming a new carbon-nucleophile bond. This is a fundamental transformation in the synthesis of more complex molecules, including potential drug candidates.

Caption: General reaction scheme for this compound.

Role in Radical Cascade Cyclization

This compound can also be employed in radical-mediated reactions. For instance, it can serve as a radical precursor in cascade cyclization reactions to form complex polycyclic structures, which are of interest in medicinal chemistry.

Caption: Logical workflow of a radical cascade cyclization reaction.

Application in the Synthesis of Biologically Active Molecules

The piperidine scaffold is a common feature in many approved drugs. This compound serves as a key starting material for the synthesis of various biologically active compounds by introducing this important structural motif. The Boc-protecting group can be easily removed under acidic conditions to allow for further functionalization of the piperidine nitrogen.

Caption: Workflow for the synthesis of biologically active molecules.

References

- 1. This compound | C11H20INO2 | CID 10448961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 4. byjus.com [byjus.com]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

"Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate molecular weight"

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate is a key synthetic intermediate in the field of medicinal chemistry. Its structural motif, a 4-substituted piperidine ring, is a prevalent scaffold in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] The presence of the reactive iodomethyl group allows for facile nucleophilic substitution reactions, making it a versatile building block for the introduction of the piperidine moiety into more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its applications in drug discovery.

Chemical Properties and Data

This compound is a stable, non-chiral molecule. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 325.19 g/mol | [3] |

| Molecular Formula | C₁₁H₂₀INO₂ | [3] |

| CAS Number | 145508-94-7 | [3] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in dichloromethane, ethyl acetate, and other common organic solvents. | |

| Canonical SMILES | C1CN(CCC1CI)C(=O)OC(C)(C)C | [3] |

| InChIKey | RSMNYTJCWIDZAH-UHFFFAOYSA-N | [3] |

Synthesis

The most common and efficient method for the synthesis of this compound is the iodination of its precursor, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. This reaction is typically achieved using an Appel-type reaction with triphenylphosphine and iodine.

Experimental Protocol: Iodination of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate

This protocol is based on established methods for the iodination of primary alcohols.

Materials:

-

tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate

-

Triphenylphosphine (PPh₃)

-

Iodine (I₂)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq), triphenylphosphine (1.2 eq), and anhydrous dichloromethane. Cool the mixture to 0 °C in an ice bath.

-

Addition of Iodine: Slowly add a solution of iodine (1.2 eq) in dichloromethane to the stirred reaction mixture. The reaction is typically exothermic, and the addition should be controlled to maintain the temperature below 10 °C. The reaction mixture will turn from a colorless or pale-yellow solution to a brown or reddish-brown suspension.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material.

-

Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to reduce the excess iodine. The brown color will disappear.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound as a white to off-white solid.

Spectroscopic Data

The following are typical spectroscopic data for this compound.

| Analysis | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 4.10 (br s, 2H), 3.18 (d, J = 7.2 Hz, 2H), 2.70 (t, J = 12.0 Hz, 2H), 1.75-1.65 (m, 3H), 1.45 (s, 9H), 1.20-1.10 (m, 2H). |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 154.8, 79.4, 43.8, 37.2, 31.6, 28.5, 10.8. |

| Mass Spectrometry (ESI) | m/z: 326.0 [M+H]⁺, 350.0 [M+Na]⁺. |

Applications in Drug Discovery

The 4-substituted piperidine moiety is a privileged scaffold in medicinal chemistry due to its ability to introduce a three-dimensional character to a molecule, which can lead to improved binding affinity and selectivity for biological targets. This compound serves as a key building block for introducing this valuable functionality.

The iodomethyl group is a versatile handle for various chemical transformations, most notably nucleophilic substitution reactions. This allows for the attachment of the piperidine ring to a wide range of molecular scaffolds, including aromatic and heteroaromatic systems, amines, and thiols. This versatility has been exploited in the synthesis of numerous compounds with diverse therapeutic applications, including but not limited to:

-

Enzyme Inhibitors: The piperidine ring can be positioned to interact with specific pockets within an enzyme's active site.

-

Receptor Ligands: The conformational rigidity of the piperidine ring can be advantageous for optimizing interactions with G-protein coupled receptors (GPCRs) and ion channels.

-

PROTACs and Molecular Glues: The piperidine moiety can be incorporated as a linker or as a ligand for an E3 ubiquitin ligase in the design of targeted protein degraders.

Synthesis and Application Workflow

The following diagram illustrates the synthesis of this compound and its subsequent use in the synthesis of a generic drug candidate.

Caption: Synthetic workflow of this compound and its application.

References

- 1. WO2014200786A1 - Preparation of tert-butyl 4-((1r,2s,5r)-6- (benzyloxy)-7-0x0-1,6-diazabicycl0[3.2.i]octane-2- carboxamido)piperidine-1-carboxylate - Google Patents [patents.google.com]

- 2. atlantis-press.com [atlantis-press.com]

- 3. This compound | C11H20INO2 | CID 10448961 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and applications of tert-butyl 4-(iodomethyl)piperidine-1-carboxylate, a key building block in modern medicinal chemistry.

Chemical Structure and Identification

This compound is a heterocyclic organic compound featuring a piperidine ring N-protected with a tert-butoxycarbonyl (Boc) group and substituted at the 4-position with an iodomethyl group. This trifunctional nature makes it a versatile intermediate in organic synthesis.

Structure:

Key Identifiers:

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 145508-94-7[1] |

| Molecular Formula | C₁₁H₂₀INO₂[1] |

| Molecular Weight | 325.19 g/mol [1] |

| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)CI[1] |

| InChIKey | RSMNYTJCWIDZAH-UHFFFAOYSA-N[1] |

| Synonyms | 1-Boc-4-(iodomethyl)piperidine, 1-tert-Butoxycarbonyl-4-(iodomethyl)piperidine, 4-Iodomethyl-piperidine-1-carboxylic acid tert-butyl ester[1] |

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 325.19 g/mol | PubChem[1] |

| XLogP3 | 3.1 | PubChem (Computed)[1] |

| Exact Mass | 325.05388 Da | PubChem (Computed)[1] |

| Polar Surface Area | 29.5 Ų | PubChem (Computed)[1] |

Note: Experimental data for properties such as melting point and boiling point are not consistently reported in publicly available literature.

Synthesis

The most common and practical synthesis of this compound involves a two-step procedure starting from the commercially available tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. The synthesis involves the conversion of the primary alcohol to a better leaving group, typically a tosylate, followed by nucleophilic substitution with an iodide salt.

Experimental Protocol

Step 1: Synthesis of tert-butyl 4-(((4-methylphenyl)sulfonyl)oxymethyl)piperidine-1-carboxylate (Tosylate Intermediate)

-

Reaction Setup: To a solution of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous pyridine or dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add p-toluenesulfonyl chloride (1.1-1.5 eq) portion-wise.

-

Reaction Conditions: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. The reaction is typically stirred for 12-24 hours.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the tosylated intermediate.

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve the tosylated intermediate (1.0 eq) in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF).

-

Reagent Addition: Add sodium iodide (1.5-3.0 eq) to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 60-80 °C) and stir for 12-24 hours.

-

Monitoring: Monitor the reaction progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is then purified by column chromatography on silica gel to afford this compound.

Spectral Data

Applications in Drug Discovery and Development

This compound is a valuable building block in medicinal chemistry, primarily utilized for the introduction of the N-Boc-4-methylpiperidine moiety into larger molecules. The iodomethyl group serves as a reactive handle for nucleophilic substitution reactions, allowing for its conjugation to various scaffolds.

Role as a Linker in PROTACs

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of target proteins. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The piperidine ring is a common motif in PROTAC linkers, providing a semi-rigid scaffold that can influence the ternary complex formation between the target protein, the PROTAC, and the E3 ligase. The iodomethyl functionality of this compound allows for its facile incorporation into PROTAC linker synthesis.

Synthesis of Kinase Inhibitors

The piperidine scaffold is a prevalent feature in many kinase inhibitors. This compound serves as a key intermediate in the synthesis of several clinically important kinase inhibitors, including:

-

Crizotinib: An anaplastic lymphoma kinase (ALK) and c-Met inhibitor used in the treatment of non-small cell lung cancer.

-

Vandetanib: An inhibitor of vascular endothelial growth factor receptor (VEGFR), epidermal growth factor receptor (EGFR), and RET-tyrosine kinases, used for the treatment of medullary thyroid cancer.

In the synthesis of these complex molecules, the N-Boc-4-methylpiperidine unit is often introduced via nucleophilic substitution using this compound or a related electrophile.

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin irritation, may cause an allergic skin reaction, causes serious eye damage, and may cause respiratory irritation.[1]

Handling Precautions:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.

-

Avoid contact with skin and eyes.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a fundamentally important building block for the synthesis of complex, biologically active molecules. Its utility in the construction of PROTACs and kinase inhibitors underscores its significance in modern drug discovery. A thorough understanding of its synthesis and reactivity is crucial for medicinal chemists aiming to leverage this versatile intermediate in their research and development endeavors.

References

"1-Boc-4-(iodomethyl)piperidine chemical formula"

An In-Depth Technical Guide to 1-Boc-4-(iodomethyl)piperidine

Abstract

1-Boc-4-(iodomethyl)piperidine, with the chemical formula C11H20INO2, is a pivotal intermediate in modern organic and medicinal chemistry.[1] Its structure, which incorporates a piperidine ring protected by a tert-butyloxycarbonyl (Boc) group and a reactive iodomethyl substituent, makes it an exceptionally versatile building block for the synthesis of complex molecules.[1] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, its applications in drug discovery, and its characteristic reactivity, tailored for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

1-Boc-4-(iodomethyl)piperidine, systematically named tert-butyl 4-(iodomethyl)piperidine-1-carboxylate, is a stable, white to off-white solid at room temperature.[1][2] The Boc protecting group enhances its solubility in common organic solvents and ensures the stability of the piperidine nitrogen, allowing for selective reactions at the iodomethyl group.[1]

Table 1: Physicochemical and Identification Data for 1-Boc-4-(iodomethyl)piperidine

| Property | Value | Reference(s) |

| Molecular Formula | C11H20INO2 | [1] |

| Molecular Weight | 325.18 g/mol | [1] |

| IUPAC Name | This compound | [3] |

| CAS Number | 145508-94-7 | [1][3] |

| Appearance | White to off-white solid | [1][2] |

| Boiling Point | 336.6 ± 15.0 °C (Predicted) | [2] |

| Density | 1.447 ± 0.06 g/cm³ (Predicted) | [2] |

| Storage Conditions | 2-8°C, protect from light | [1][2] |

| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)CI | [3][4] |

| InChI Key | RSMNYTJCWIDZAH-UHFFFAOYSA-N | [3][4] |

Synthesis and Experimental Protocols

The most common synthesis of 1-Boc-4-(iodomethyl)piperidine involves the iodination of its corresponding alcohol precursor, N-Boc-4-piperidinemethanol. This is typically achieved using an Appel-type reaction.

Synthesis of this compound

This protocol is adapted from a standard procedure for the conversion of alcohols to iodides.[2]

Experimental Protocol:

-

Reaction Setup: Dissolve N-Boc-4-piperidinemethanol (1.0 eq.), imidazole (1.2 eq.), and triphenylphosphine (1.2 eq.) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Iodine: Slowly add a solution of iodine (1.2 eq.) in anhydrous THF dropwise to the stirred reaction mixture.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na2S2O3).

-

Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with water and brine, and then dry over anhydrous magnesium sulfate (MgSO4).

-

Purification: Filter the solution and concentrate the filtrate under reduced pressure. The crude product can be purified by diluting it with cold ether and filtering to remove triphenylphosphine oxide crystals. The resulting filtrate is concentrated to yield the target compound.[2]

Caption: Synthesis workflow for 1-Boc-4-(iodomethyl)piperidine.

Chemical Reactivity and Applications

The primary utility of 1-Boc-4-(iodomethyl)piperidine stems from its role as an electrophile in nucleophilic substitution reactions. The iodomethyl group is an excellent leaving group, making the compound a valuable reagent for introducing the Boc-protected piperidin-4-ylmethyl moiety into various molecular scaffolds.

Key Applications

-

Medicinal Chemistry: It is a crucial building block for synthesizing piperidine derivatives, which are prevalent in many pharmaceuticals.[1][3][5] The piperidine scaffold is a key pharmacophore in drugs targeting the central nervous system.[1]

-

Drug Discovery: This compound is used to create novel ligands and drug candidates. For instance, it is a precursor in the synthesis of certain classes of G protein-coupled receptor (GPCR) ligands and other biologically active molecules.[6]

-

Bioconjugation: It can act as a linker to attach biomolecules to other molecules or surfaces, a critical function in developing advanced drug delivery systems.[3]

-

Material Science: The compound can be integrated into polymer structures to modify and enhance their chemical and physical properties.[1]

General Experimental Protocol: Nucleophilic Substitution

-

Setup: Dissolve 1-Boc-4-(iodomethyl)piperidine (1.0 eq.) in a suitable aprotic polar solvent (e.g., DMF or acetonitrile).

-

Addition of Nucleophile: Add the desired nucleophile (e.g., an amine, thiol, or the salt of a carboxylic acid) (1.0-1.5 eq.) and a non-nucleophilic base (e.g., diisopropylethylamine or potassium carbonate) if required.

-

Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up and Purification: Perform an appropriate aqueous work-up, extract the product with an organic solvent, and purify using column chromatography or recrystallization.

Caption: Logical workflow in drug discovery using the title compound.

Spectroscopic Characterization

The identity and purity of 1-Boc-4-(iodomethyl)piperidine are confirmed using standard spectroscopic techniques. While raw data is beyond the scope of this guide, the availability of reference spectra is crucial for analytical verification.

Table 2: Available Spectroscopic Data

| Analysis Type | Availability | Reference(s) |

| ¹H NMR | Available | [4] |

| ¹³C NMR | Available | [4] |

| Mass Spectrometry (MS) | Available | [4] |

| Infrared (IR) Spectroscopy | Available | [4] |

References

- 1. chemimpex.com [chemimpex.com]

- 2. 1-Boc-4-iodomethyl-piperidine CAS#: 145508-94-7 [m.chemicalbook.com]

- 3. jk-sci.com [jk-sci.com]

- 4. 1-Boc-4-iodomethyl-piperidine(145508-94-7) 1H NMR [m.chemicalbook.com]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Solubility of Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Predicted Solubility Profile

The solubility of a compound is dictated by its physicochemical properties, such as its polarity, ability to form hydrogen bonds, and molecular size. Based on the structure of tert-butyl 4-(iodomethyl)piperidine-1-carboxylate, which contains a bulky, non-polar tert-butoxycarbonyl (Boc) protecting group and a polar iodomethyl group attached to a piperidine ring, a qualitative solubility profile can be predicted. The piperidine ring itself is a versatile scaffold, and its derivatives are known to be soluble in a variety of organic solvents.[1] The presence of the Boc group generally increases lipophilicity, suggesting good solubility in non-polar to moderately polar organic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Aprotic Polar | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | The compound is used in synthetic reactions involving these solvents, indicating good solubility.[2] The polar nature of these solvents can interact favorably with the polar functionalities of the molecule. |

| Protic Polar | Methanol, Ethanol, Isopropanol | Moderate to High | The piperidine nitrogen and the carbonyl oxygen can act as hydrogen bond acceptors, leading to favorable interactions with protic solvents. |

| Non-polar | Toluene, Hexane, Heptane | Low to Moderate | The large aliphatic portion of the molecule, including the Boc group and the piperidine ring, suggests some compatibility with non-polar solvents. However, the polar groups may limit high solubility. |

| Aqueous | Water, Buffered Solutions | Low | The presence of the large, non-polar Boc group and the overall lipophilic character of the molecule would significantly decrease its solubility in water. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, the equilibrium shake-flask method is the gold standard and is recommended.[3] This method involves agitating an excess amount of the solid compound in the solvent of interest until equilibrium is reached, followed by quantification of the dissolved compound in the supernatant.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., those listed in Table 1)

-

Glass vials with screw caps

-

Temperature-controlled orbital shaker or magnetic stirrer

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) with UV detector or Gas Chromatography (GC) system for quantification

Procedure

-

Preparation: Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[3][4]

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Seal the vial and place it in a temperature-controlled shaker set to a specific temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is reached.[4]

-

Phase Separation: After equilibration, let the vials stand undisturbed at the same temperature for at least 2 hours to allow the undissolved solid to settle.[4] Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.[3]

-

Sample Collection and Filtration: Carefully withdraw a specific volume of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved particles.[3][4]

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.[4][5]

-

Quantification: Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the concentration of the dissolved compound.[4][5]

-

Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor. Express the solubility in units such as mg/mL or mol/L.[4]

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the equilibrium solubility of this compound.

General Synthetic Workflow for a Piperidine Carboxylate Derivative

As this compound is primarily used as a synthetic intermediate, the following diagram outlines a general workflow for its use in the synthesis of a more complex piperidine derivative. This illustrates a common application where understanding its solubility is crucial for reaction setup and purification.

References

An In-depth Technical Guide on the Stability and Storage of Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for tert-butyl 4-(iodomethyl)piperidine-1-carboxylate. Understanding the stability profile of this key synthetic intermediate is crucial for ensuring its integrity in research and development, particularly in multi-step syntheses where purity and reactivity are paramount. This document outlines the factors influencing its degradation, provides recommended handling and storage protocols, and details a general methodology for conducting stability assessments.

Core Stability and Storage Profile

This compound is a bifunctional molecule featuring a labile N-Boc (tert-butyloxycarbonyl) protecting group and a reactive primary alkyl iodide. Its stability is primarily dictated by the susceptibility of these two functional groups to various environmental factors. The compound is generally stable when stored under recommended conditions; however, deviations can lead to degradation, impacting downstream reactions and final product purity.

Recommended Storage Conditions

To maintain the integrity and purity of this compound, the following storage conditions are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | Refrigerate (2-8°C) | Minimizes thermal degradation of both the N-Boc group and the alkyl iodide moiety. |

| Light | Protect from light (store in an amber vial or in the dark) | The carbon-iodine bond is susceptible to photolytic cleavage, which can generate radical species and other impurities. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container | Prevents exposure to moisture and atmospheric contaminants that could facilitate hydrolysis or other degradation pathways. |

| Location | A dry, well-ventilated area | Ensures a stable environment and prevents the absorption of moisture.[1] |

Potential Degradation Pathways

The degradation of this compound can be primarily attributed to three main pathways: hydrolysis of the N-Boc group, cleavage of the carbon-iodine bond, and thermal decomposition.

N-Boc Group Instability

The tert-butyloxycarbonyl (Boc) protecting group is notoriously labile under acidic conditions.[1] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which then typically forms isobutylene and carbon dioxide. While generally stable to basic conditions, prolonged exposure to strong bases may also lead to cleavage.[1]

Alkyl Iodide Instability

The carbon-iodine bond is the weakest of the carbon-halogen bonds and is susceptible to cleavage under several conditions:

-

Photodegradation: Alkyl iodides can undergo homolytic cleavage upon exposure to light, particularly UV light, to form radical intermediates. These radicals can then participate in a variety of side reactions, leading to impurities.

-

Nucleophilic Substitution: The iodide is an excellent leaving group, making the compound susceptible to substitution by nucleophiles that may be present as impurities or in a reaction mixture.

-

Thermal Decomposition: At elevated temperatures, the C-I bond can break, and thermal decomposition can lead to the release of irritating gases and vapors, including hydrogen iodide.[1]

Below is a diagram illustrating the key factors that can influence the stability of this compound.

Experimental Protocols for Stability Assessment

A forced degradation study is recommended to understand the stability profile of this compound and to develop a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC). The goal of a forced degradation study is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) or intermediate.[2][3]

General Workflow for a Forced Degradation Study

The following workflow outlines the steps for conducting a forced degradation study.

Detailed Methodologies

1. Stability-Indicating HPLC Method Development:

-

Column: A C18 reversed-phase column is a common starting point.

-

Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) should be optimized to separate the parent compound from all potential degradation products.

-

Detection: UV detection at a wavelength where the compound exhibits significant absorbance.

-

Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

2. Forced Degradation Conditions:

-

Acidic Hydrolysis: A solution of the compound in a suitable solvent (e.g., acetonitrile) is mixed with an acidic solution (e.g., 0.1 M HCl) and heated (e.g., at 60°C) for a specified period. Samples are taken at various time points, neutralized, and analyzed.

-

Basic Hydrolysis: Similar to acidic hydrolysis, but a basic solution (e.g., 0.1 M NaOH) is used.

-

Oxidative Degradation: The compound is treated with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.

-

Thermal Degradation: The solid compound and a solution of the compound are exposed to elevated temperatures (e.g., 60-80°C).

-

Photolytic Degradation: The solid compound and a solution are exposed to light as per ICH Q1B guidelines, which specify an exposure of not less than 1.2 million lux hours and 200 watt hours per square meter.[4] A control sample should be protected from light.

3. Sample Analysis and Data Interpretation:

-

All samples from the stress conditions are analyzed by the validated stability-indicating HPLC method.

-

The percentage of degradation is calculated, and any degradation products are identified and quantified.

-

Mass spectrometry (LC-MS) can be used to elucidate the structure of the major degradation products.

Summary of Stability Characteristics

| Stress Condition | Expected Stability | Primary Degradation Pathway |

| Acidic pH | Unstable | Acid-catalyzed hydrolysis of the N-Boc group.[1] |

| Neutral pH | Generally Stable | Minimal degradation is expected. |

| Basic pH | Generally Stable | The N-Boc group is largely stable to basic conditions.[1] |

| Oxidation | Potentially Unstable | The piperidine ring and the alkyl iodide moiety may be susceptible to oxidation. |

| Elevated Temperature | Unstable | Thermal cleavage of the N-Boc group and the C-I bond.[1] |

| Light Exposure | Unstable | Photolytic cleavage of the carbon-iodine bond. |

Conclusion

This compound is a valuable synthetic intermediate that requires careful handling and storage to maintain its quality. The primary stability concerns are its sensitivity to acidic conditions, light, and elevated temperatures. By adhering to the recommended storage conditions of refrigeration in a tightly sealed, light-resistant container, researchers can minimize degradation. For critical applications, it is highly recommended to perform a forced degradation study to establish a comprehensive stability profile and to develop a robust, stability-indicating analytical method for quality control. This will ensure the reliability of experimental results and the successful synthesis of target molecules.

References

An In-depth Technical Guide to the Safety and Hazards of 1-Boc-4-iodomethyl-piperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and potential hazards associated with 1-Boc-4-iodomethyl-piperidine (CAS Number: 145508-94-7). Due to the limited availability of a detailed Safety Data Sheet (SDS) for this specific compound, this guide amalgamates data from supplier information, extrapolates from the known hazards of structurally similar compounds—namely alkyl iodides and piperidine derivatives—and outlines best practices for safe handling in a research and development setting.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 145508-94-7 | [1][2] |

| Molecular Formula | C₁₁H₂₀INO₂ | [1][3] |

| Molecular Weight | 325.18 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Purity | ≥ 97% or ≥ 98% (GC) | [1] |

| IUPAC Name | tert-butyl 4-(iodomethyl)piperidine-1-carboxylate | [2] |

| InChI Key | RSMNYTJCWIDZAH-UHFFFAOYSA-N | [2] |

| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)CI | [2][3] |

Hazard Identification and Classification

Based on information from chemical suppliers and the intrinsic hazards of its functional groups, 1-Boc-4-iodomethyl-piperidine is classified as a hazardous substance.

| Hazard Classification | Code | Description |

| Skin Irritation | H315 | Causes skin irritation.[4] |

| Eye Irritation | H319 | Causes serious eye irritation.[4] |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | H335 | May cause respiratory irritation.[4] |

| Signal Word | Warning |

The presence of an iodomethyl group suggests that this compound is a potential alkylating agent. Alkylating agents are reactive compounds that can introduce an alkyl group into other molecules. This reactivity is the basis for their utility in synthesis but also a primary source of their hazardous properties, including potential mutagenicity and carcinogenicity.

Experimental Protocols: Safe Handling and Emergency Procedures

Given the identified hazards, stringent safety protocols must be followed when handling 1-Boc-4-iodomethyl-piperidine.

Personal Protective Equipment (PPE)

A risk assessment should always precede the handling of this compound to ensure the appropriate level of protection.

Caption: Diagram 1: PPE Selection Workflow for handling 1-Boc-4-iodomethyl-piperidine.

Methodology for PPE Selection and Use:

-

Eye and Face Protection: Chemical splash goggles are mandatory. A face shield should be worn over goggles when there is a significant risk of splashing.

-

Skin Protection: A standard laboratory coat must be worn and buttoned. For larger quantities or procedures with a higher risk of spills, a chemical-resistant apron over the lab coat is recommended.

-

Hand Protection: Wear nitrile gloves. For extended handling or when dealing with larger quantities, consider double-gloving or using thicker, chemical-resistant gloves. Always check for perforations before use and change gloves immediately if they become contaminated.

-

Respiratory Protection: All handling of solid 1-Boc-4-iodomethyl-piperidine and its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.

Storage and Handling

Proper storage is crucial to maintain the chemical's integrity and prevent accidental exposure.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Recommended storage temperatures range from 0-8°C to 10-25°C.[1][4] Keep away from strong oxidizing agents and strong acids.

-

Handling:

-

Avoid the formation of dust and aerosols.

-

Use non-sparking tools.

-

Ensure adequate ventilation; always use a chemical fume hood.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.

-

Spill Management

In the event of a spill, follow these procedures:

Caption: Diagram 2: A logical workflow for responding to a spill of 1-Boc-4-iodomethyl-piperidine.

Spill Cleanup Protocol:

-

Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Containment: For liquid spills, contain the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads. For solid spills, gently cover to avoid raising dust.

-

Cleanup: Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.

-

Decontamination: Clean the spill area with a detergent solution and water.

-

Disposal: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous chemical waste in accordance with institutional and local regulations.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Reactivity and Stability

-

Stability: The compound is generally stable under recommended storage conditions. However, like many alkyl iodides, it may be sensitive to light and air over time.[5]

-

Reactivity: The C-I bond is relatively weak, making the compound a good substrate for nucleophilic substitution reactions. This reactivity is key to its synthetic applications but also indicates it can react with biological nucleophiles.[6]

-

Incompatible Materials: Strong oxidizing agents and strong acids.

-

Hazardous Decomposition Products: Thermal decomposition may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen iodide.[7][8]

Toxicological Information

No specific toxicological studies on 1-Boc-4-iodomethyl-piperidine have been identified. The hazard statements are based on the anticipated properties of the molecule. The primary hazards are irritation to the skin, eyes, and respiratory system.[4] The long-term toxicological properties have not been investigated. As a potential alkylating agent, it should be handled as a possible mutagen and with appropriate caution to minimize exposure.

Disposal Considerations

All waste containing 1-Boc-4-iodomethyl-piperidine, including empty containers and contaminated materials, must be disposed of as hazardous chemical waste. Follow all federal, state, and local regulations for hazardous waste disposal.

Experimental Workflow Visualization

The following diagram illustrates a safe and logical workflow for a typical synthetic experiment using 1-Boc-4-iodomethyl-piperidine.

Caption: Diagram 3: A generalized workflow for safely conducting experiments with 1-Boc-4-iodomethyl-piperidine.

This guide is intended to provide a framework for the safe handling of 1-Boc-4-iodomethyl-piperidine. It is imperative that all users consult their institution's specific safety guidelines and exercise caution and due diligence when working with this and any other potentially hazardous chemical.

References

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. molscanner.com [molscanner.com]

- 4. 1-Boc-4-Iodomethyl-Piperidine | 145508-94-7 | FB51878 [biosynth.com]

- 5. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. bloomtechz.com [bloomtechz.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

A Technical Guide to Key Intermediates in the Synthesis of Bioactive Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pivotal intermediates in the synthesis of several globally significant bioactive compounds: Oseltamivir, Paclitaxel, Artemisinin, and β-Lactam Antibiotics. For each compound, this guide details the synthetic pathways, focusing on the chemistry of key intermediates, quantitative data for critical reaction steps, and comprehensive experimental protocols. Furthermore, it visualizes the mechanisms of action and synthetic workflows through detailed diagrams, offering a comprehensive resource for professionals in drug development and chemical synthesis.

Oseltamivir (Tamiflu®)

Oseltamivir is an antiviral medication used to treat and prevent influenza A and B viruses. Its synthesis has been a subject of intense research, primarily due to the limited availability of its traditional starting material, shikimic acid, which is extracted from Chinese star anise.[1][2]

Key Intermediates in Oseltamivir Synthesis

The industrial synthesis of oseltamivir, as developed by Gilead Sciences and Hoffmann-La Roche, prominently features the use of (-)-shikimic acid as the chiral starting material.[1] Key intermediates in this pathway include a strategic epoxide and a subsequent aziridine, which allow for the stereocontrolled introduction of the two amine functionalities present in the final molecule.[1][3]

A crucial transformation is the formation of an epoxide intermediate from a mesylated shikimic acid derivative.[4] This epoxide is then opened by a nitrogen nucleophile, such as an azide or an amine, to install the first nitrogen-containing functional group.[5][6] Subsequent formation and opening of an aziridine ring allows for the introduction of the second amino group.[1][3]

Quantitative Data for Oseltamivir Synthesis

The following table summarizes the yields for key steps in a practical synthesis of oseltamivir from (-)-shikimic acid.

| Step No. | Reaction | Starting Material | Key Intermediate/Product | Reagents and Conditions | Yield (%) | Purity (%) | Reference(s) |

| 1 | Esterification and Trimesylation | (-)-Shikimic acid | Ethyl (3R,4S,5R)-3,4,5-O-trimethanesulfonyl shikimate | 1. EtOH, SOCl₂ 2. MsCl, Et₃N, DMAP, EtOAc | 93 | >95 | [7] |

| 2 | Regioselective Azidation | Ethyl (3R,4S,5R)-3,4,5-O-trimethanesulfonyl shikimate | Ethyl (3R,4S,5R)-5-azido-3,4-O-dimesyl shikimate | NaN₃, DMF-H₂O, 0 °C, 1 h | 90 | >98 | [7] |

| 3 | Aziridination | Ethyl (3R,4S,5R)-5-azido-3,4-O-dimesyl shikimate | Ethyl (3R,4R,5S)-4,5-aziridino-3-O-mesyl shikimate | PPh₃, Et₃N, H₂O | 84 | >97 | [7] |

| 4 | Azide Aziridine Opening | Ethyl (3R,4R,5S)-4,5-aziridino-3-O-mesyl shikimate | Ethyl (3R,4S,5S)-4-acetamido-5-azido-3-O-mesyl shikimate | NaN₃, NH₄Cl, Me₂CO-H₂O, 90 °C, 3 h | 84 | >95 | [7] |

| 5 | Reduction and Acylation | Ethyl (3R,4S,5S)-4-acetamido-5-azido-3-O-mesyl shikimate | Oseltamivir | 1. PPh₃, H₂O 2. Ac₂O, Pyridine | - | - | [1] |

| Overall | Oseltamivir Synthesis from Shikimic Acid | (-)-Shikimic acid | Oseltamivir Phosphate | Eight steps | 47 | >99 | [8][9] |

Experimental Protocols

Protocol 1: Formation of the Key Epoxide Intermediate from (-)-Shikimic Acid

This protocol is adapted from the industrial synthesis of oseltamivir and describes the formation of a key epoxide intermediate.[4]

-

Esterification: (-)-Shikimic acid is treated with ethanol and thionyl chloride to yield the corresponding ethyl ester.

-

Ketalization: The resulting ethyl shikimate is reacted with 3-pentanone in the presence of a catalytic amount of p-toluenesulfonic acid to protect the C-3 and C-4 hydroxyl groups as a pentylidene acetal.

-

Mesylation: The remaining C-5 hydroxyl group is selectively activated by reaction with methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine. This forms a mesylate, which is an excellent leaving group.

-

Epoxide Formation: The mesylate is treated with a mild base, like potassium bicarbonate. An intramolecular attack from the C-4 oxygen of the acetal displaces the mesylate, and a subsequent rearrangement under basic conditions affords the desired epoxide with the correct stereochemistry.[4]

Protocol 2: Regioselective Azidation

This protocol details the regioselective opening of a shikimic acid-derived epoxide with sodium azide.[5]

-

Dissolve the trimesylated shikimic acid derivative in a mixture of acetone and water.

-

Cool the reaction mixture to 0 °C to minimize side reactions.

-

Slowly add sodium azide to the cooled solution with stirring.

-

Maintain the reaction at 0 °C and monitor its progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, quench the reaction and proceed with work-up and purification to isolate the desired azido-dimesylate product.

Visualization of Oseltamivir's Mechanism of Action

Oseltamivir is a prodrug that is converted in the liver to its active form, oseltamivir carboxylate. This active metabolite inhibits the neuraminidase enzyme of the influenza virus, which is crucial for the release of new viral particles from infected host cells.

Caption: Mechanism of action of Oseltamivir.

Paclitaxel (Taxol®)

Paclitaxel is a potent anti-cancer drug, initially isolated from the bark of the Pacific yew tree, Taxus brevifolia. Due to the low natural abundance of paclitaxel, semi-synthetic methods starting from more abundant precursors have been developed.

Key Intermediates in Paclitaxel Semi-Synthesis

The most common precursor for the semi-synthesis of paclitaxel is 10-deacetylbaccatin III (10-DAB), which can be extracted in relatively high quantities from the needles of the European yew, Taxus baccata.[10][11] The semi-synthesis involves the acetylation of the C10 hydroxyl group of 10-DAB to form baccatin III, followed by the attachment of a protected side chain to the C13 hydroxyl group.[10][12]

A key intermediate in this process is 7-O-protected baccatin III. The protection of the C7 hydroxyl group is necessary to prevent side reactions during the attachment of the side chain.[12] The side chain itself is often a β-lactam derivative, which is coupled to the protected baccatin III.[10]

Quantitative Data for Paclitaxel Semi-Synthesis

The following table outlines the yields for the key steps in the semi-synthesis of paclitaxel from 10-deacetylbaccatin III (10-DAB).

| Step No. | Reaction | Starting Material | Key Intermediate/Product | Reagents and Conditions | Yield (%) | Purity (%) | Reference(s) |

| 1 | Isolation of 10-DAB | Taxus baccata needles | 10-deacetylbaccatin III (10-DAB) | Methanol extraction, partitioning, and precipitation | up to 297 mg/kg | >95 | [11][13] |

| 2 | C7-Hydroxyl Protection | 10-deacetylbaccatin III (10-DAB) | 7-O-triethylsilyl-10-deacetylbaccatin III | Triethylsilyl chloride, pyridine | - | - | [14] |

| 3 | C10-Hydroxyl Acetylation | 7-O-triethylsilyl-10-deacetylbaccatin III | 7-O-triethylsilyl-baccatin III | Acetyl chloride, pyridine | - | - | [14] |

| 4 | Side Chain Attachment | 7-O-triethylsilyl-baccatin III | Protected Paclitaxel | β-lactam side chain, DMAP | - | - | [14] |

| 5 | Deprotection | Protected Paclitaxel | Paclitaxel | HF, pyridine | - | >99.5 | [14] |

| Overall | Paclitaxel Semi-synthesis from 10-DAB | 10-deacetylbaccatin III (10-DAB) | Paclitaxel | Four-step procedure | 58 | >99 | [11] |

Experimental Protocols

Protocol 3: Isolation of 10-deacetylbaccatin III (10-DAB) from Taxus baccata

This protocol provides a general method for the extraction and purification of 10-DAB.[13]

-

Extraction: Ground needles of Taxus baccata are extracted with methanol.

-

Partitioning: The crude methanol extract is partitioned with dichloromethane.

-

Precipitation: The dichloromethane extract is concentrated and the taxanes are precipitated with hexane.

-

Purification: The crude taxoid mixture is purified by preparative high-performance liquid chromatography (HPLC) on a C18 column with a methanol-water mobile phase to yield pure 10-DAB.[13]

Protocol 4: Semi-synthesis of Paclitaxel from Baccatin III

This protocol outlines the key steps for the semi-synthesis of paclitaxel from baccatin III.[10]

-

Protection of C7-OH: Dissolve Baccatin III in an anhydrous solvent like THF under an inert atmosphere. Add a base (e.g., pyridine) followed by a protecting group reagent (e.g., triethylsilyl chloride). Stir the reaction at room temperature until completion and purify the 7-O-protected Baccatin III by column chromatography.

-

Side-Chain Attachment: Dissolve the 7-O-protected Baccatin III in anhydrous THF and cool to a low temperature (e.g., -40°C). Add a strong base such as lithium bis(trimethylsilyl)amide (LiHMDS) to deprotonate the C13-OH. Add a solution of the protected paclitaxel side chain (e.g., a β-lactam) and allow the reaction to proceed. Quench the reaction and purify the fully protected paclitaxel.

-

Deprotection: Dissolve the purified, fully protected paclitaxel in a suitable solvent system and treat with a deprotecting agent (e.g., hydrofluoric acid in pyridine) to remove the protecting groups and yield paclitaxel.

Visualization of Paclitaxel's Mechanism of Action

Paclitaxel's anti-cancer activity stems from its ability to stabilize microtubules, which are essential components of the cell's cytoskeleton involved in cell division. By preventing the disassembly of microtubules, paclitaxel disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.

Caption: Mechanism of action of Paclitaxel.

Artemisinin

Artemisinin is a sesquiterpene lactone containing an endoperoxide bridge, which is responsible for its potent antimalarial activity. It is isolated from the plant Artemisia annua. The semi-synthesis of artemisinin from more abundant precursors is a key strategy to ensure a stable and affordable supply of this life-saving drug.

Key Intermediates in Artemisinin Synthesis

The direct precursor to artemisinin in both biosynthesis and semi-synthesis is dihydroartemisinic acid (DHAA).[15][16] DHAA can be obtained from the plant or produced through fermentation. The conversion of DHAA to artemisinin involves a photooxidative cyclization.[17][18] Another important precursor is artemisinic acid, which can be reduced to DHAA.[19]

The key transformation is the photooxygenation of dihydroartemisinic acid, which proceeds via an ene reaction with singlet oxygen to form a hydroperoxide intermediate. This intermediate then undergoes an acid-catalyzed cascade reaction to form the characteristic endoperoxide bridge of artemisinin.[17]

Quantitative Data for Artemisinin Synthesis

The following table presents quantitative data for the key steps in the semi-synthesis of artemisinin.

| Step No. | Reaction | Starting Material | Key Intermediate/Product | Reagents and Conditions | Yield (%) | Purity (%) | Reference(s) |

| 1 | Reduction of Artemisinic Acid | Artemisinic acid | Dihydroartemisinic acid (DHAA) | NaBH₄ | - | - | [19] |

| 2 | Photooxygenation and Cyclization | Dihydroartemisinic acid (DHAA) | Artemisinin | Singlet oxygen, acid catalyst | 39 (continuous flow) | >99 | [17] |

| 3 | Reduction of Artemisinin | Artemisinin | Dihydroartemisinin (DHA) | NaBH₄, Methanol, 0-5 °C | >90 (up to 98) | >98 | [20] |

Experimental Protocols

Protocol 5: Synthesis of Dihydroartemisinin (DHA) from Artemisinin

This protocol describes the reduction of artemisinin to dihydroartemisinic acid.[20]

-

Materials: Artemisinin, Sodium borohydride (NaBH₄), Methanol (analytical grade).

-

Procedure:

-

Dissolve artemisinin in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add sodium borohydride to the cooled solution. The molar ratio of Artemisinin to NaBH₄ is typically between 1:1.5 and 1:2.5.

-

Stir the reaction mixture at 0-5 °C for 30 minutes to 3 hours, monitoring the reaction by TLC.

-

After completion, quench the reaction by the slow addition of glacial acetic acid.

-

Remove the methanol under reduced pressure.

-

Extract the product with ethyl acetate, wash with deionized water, and dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution to obtain dihydroartemisinin.

-

Protocol 6: Photooxidation of Dihydroartemisinic Acid

This protocol outlines the conversion of DHAA to artemisinin.[17][18]

-

Setup: A continuous-flow reactor equipped with a light source and an oxygen inlet is used. A photosensitizer, such as tetraphenylporphyrin (TPP), is employed.

-

Reaction: A solution of dihydroartemisinic acid in a suitable solvent is pumped through the reactor while being irradiated with light in the presence of oxygen.

-

Cyclization: The resulting hydroperoxide intermediate is then passed through a section of the reactor containing an acid catalyst to induce the cyclization cascade, forming artemisinin.

-

Purification: The crude product is then purified to yield pure artemisinin.

Visualization of Artemisinin's Mechanism of Action

Artemisinin's antimalarial activity is dependent on its endoperoxide bridge. Inside the malaria parasite, the endoperoxide bridge is cleaved by heme iron, generating reactive oxygen species (ROS) that damage parasite proteins and lead to its death.

Caption: Mechanism of action of Artemisinin.

β-Lactam Antibiotics

β-Lactam antibiotics are a broad class of antibiotics that includes penicillins, cephalosporins, carbapenems, and monobactams. They are characterized by the presence of a β-lactam ring. The semi-synthesis of various β-lactam antibiotics from key intermediates is a cornerstone of the pharmaceutical industry.

Key Intermediates in β-Lactam Antibiotic Synthesis

A fundamental intermediate for the production of many semi-synthetic penicillins is 6-aminopenicillanic acid (6-APA).[21] 6-APA is produced by the enzymatic or chemical hydrolysis of penicillin G, which is obtained through fermentation.[22] The 6-amino group of 6-APA can then be acylated with various side chains to produce a wide range of penicillin derivatives with improved properties.[23]

For the synthesis of amoxicillin, another key intermediate is D-(-)-α-amino-p-hydroxyphenylacetic acid (D-HPG) or its activated derivatives, such as D-p-hydroxyphenylglycine methyl ester (D-HPGM).[23]

Quantitative Data for β-Lactam Intermediate Synthesis

The following table provides quantitative data for the enzymatic synthesis of 6-APA and amoxicillin.

| Reaction | Starting Material | Key Intermediate/Product | Enzyme | Reagents and Conditions | Yield (%) | Reference(s) |

| 6-APA Synthesis | Penicillin G | 6-Aminopenicillanic acid (6-APA) | Penicillin G Acylase (PGA) | Aqueous buffer, controlled pH and temperature | 68 | [24] |

| Amoxicillin Synthesis | 6-APA and D-HPGM | Amoxicillin | Penicillin G Acylase (PGA) | Aqueous medium, pH 6.3, 35 °C | 50 | [25] |

Experimental Protocols

Protocol 7: Enzymatic Synthesis of 6-Aminopenicillanic Acid (6-APA)

This protocol describes the enzymatic hydrolysis of Penicillin G to produce 6-APA.[21]

-

Enzyme Immobilization: Immobilize Penicillin G Acylase (PGA) on a suitable support (e.g., epoxy resin) to allow for reuse.

-

Reaction Setup: Suspend the immobilized PGA in a buffered aqueous solution (e.g., phosphate buffer).

-

Hydrolysis: Add Penicillin G to the enzyme suspension. Maintain the pH of the reaction mixture by the controlled addition of a base (e.g., sodium hydroxide) to neutralize the phenylacetic acid that is released.

-

Monitoring: Monitor the progress of the reaction by measuring the consumption of the base.

-

Purification: After the reaction is complete, separate the immobilized enzyme by filtration. Adjust the pH of the filtrate to the isoelectric point of 6-APA to induce crystallization. Collect the 6-APA crystals by filtration, wash with cold water, and dry under vacuum.

Protocol 8: Enzymatic Synthesis of Amoxicillin

This protocol details the enzymatic synthesis of amoxicillin from 6-APA and D-HPGM.[23]

-

Reaction Mixture: Prepare a solution of 6-APA and D-p-hydroxyphenylglycine methyl ester (D-HPGM) in an aqueous buffer.

-

Enzymatic Reaction: Add immobilized Penicillin G Acylase to the reaction mixture. Maintain the temperature and pH at optimal conditions (e.g., 35 °C and pH 6.3).

-

Product Formation: The enzyme catalyzes the acylation of 6-APA with the D-HPG side chain from D-HPGM to form amoxicillin.

-

Isolation: After the reaction, separate the enzyme and purify the amoxicillin from the reaction mixture.

Visualization of β-Lactam Antibiotics' Mechanism of Action

β-Lactam antibiotics exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. They do this by acylating the active site of penicillin-binding proteins (PBPs), which are enzymes essential for the cross-linking of peptidoglycan, a major component of the cell wall.

Caption: Mechanism of action of β-Lactam Antibiotics.

References

- 1. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]

- 2. chimia.ch [chimia.ch]

- 3. Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. iiste.org [iiste.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A short and practical synthesis of oseltamivir phosphate (Tamiflu) from (-)-shikimic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]